molecular formula C8H10FNO2S B13287749 5-Amino-2,4-dimethyl-benzenesulfonyl fluoride

5-Amino-2,4-dimethyl-benzenesulfonyl fluoride

Cat. No.: B13287749
M. Wt: 203.24 g/mol
InChI Key: SZYXWJUVFUQQMY-UHFFFAOYSA-N
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Description

5-Amino-2,4-dimethyl-benzenesulfonyl fluoride is a specialized chemical compound with the molecular formula C8H10FNO2S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dimethyl-benzenesulfonyl fluoride typically involves the sulfonylation of 2,4-dimethylaniline. One common method includes the reaction of 2,4-dimethylaniline with fluorosulfonic acid under controlled conditions to introduce the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods often utilize advanced techniques such as transition-metal-catalyzed processes. Palladium, copper, and nickel catalysts are frequently employed to enhance the efficiency and yield of the sulfonylation reactions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dimethyl-benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dimethyl-benzenesulfonyl fluoride involves its interaction with serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This interaction inhibits the activity of the enzyme, making it a potent inhibitor of serine proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-dimethyl-benzenesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise enzyme inhibition and stable sulfonyl derivatives .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

5-amino-2,4-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO2S/c1-5-3-6(2)8(4-7(5)10)13(9,11)12/h3-4H,10H2,1-2H3

InChI Key

SZYXWJUVFUQQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)F)C

Origin of Product

United States

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